molecular formula C21H28F2O2 B1198332 4,4-Difluoropregn-5-ene-3,20-dione CAS No. 1766-05-8

4,4-Difluoropregn-5-ene-3,20-dione

Cat. No.: B1198332
CAS No.: 1766-05-8
M. Wt: 350.4 g/mol
InChI Key: OTTUKNSDVUSPGW-WOEIGVFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoropregn-5-ene-3,20-dione is a synthetic pregnane derivative characterized by two fluorine atoms at the C4 position, a double bond at C5, and ketone groups at C3 and C20. Its molecular formula is C₂₁H₂₈F₂O₂, with a molecular weight of 350.45 g/mol. The compound has been identified in metabolomic studies as a differentially regulated metabolite in guinea pig models of allergic rhinitis, where its levels correlated with therapeutic interventions .

The structural modifications—specifically the 4,4-difluoro substitution and Δ⁵ double bond—distinguish it from natural pregnane steroids like progesterone. These alterations likely influence its metabolic stability, receptor binding, and pharmacological effects.

Properties

CAS No.

1766-05-8

Molecular Formula

C21H28F2O2

Molecular Weight

350.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-4,4-difluoro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28F2O2/c1-12(24)14-5-6-15-13-4-7-17-20(3,11-9-18(25)21(17,22)23)16(13)8-10-19(14,15)2/h7,13-16H,4-6,8-11H2,1-3H3/t13-,14+,15-,16-,19+,20+/m0/s1

InChI Key

OTTUKNSDVUSPGW-WOEIGVFJSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(F)F)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C

Other CAS No.

1766-05-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares key structural features and biological roles of 4,4-Difluoropregn-5-ene-3,20-dione with related pregnane/androstane derivatives:

Compound Name Key Structural Features Biological Role/Application Reference
This compound C4 fluorine substitution; Δ⁵ double bond; C3/C20 ketones Potential anti-inflammatory/metabolic modulator; antimicrobial activity
Progesterone (Pregn-4-ene-3,20-dione) Natural steroid; Δ⁴ double bond; C3/C20 ketones Endogenous hormone regulating reproduction and pregnancy; used in veterinary growth promotion
Fluorometholone C9 fluorine; C6 methyl; C11β/C17α hydroxyls; Δ¹,⁴ diene Synthetic glucocorticoid for ocular inflammation
Prednisolone C11β/C17α/C21 hydroxyls; Δ¹,⁴ diene; C20 ketone Anti-inflammatory/immunosuppressive agent
Key Observations:
  • Fluorine Positioning : The C4 fluorine in this compound contrasts with Fluorometholone’s C9 fluorine. Fluorine at C4 may reduce metabolic degradation compared to progesterone’s unmodified Δ⁴ structure, enhancing bioavailability .
  • Double Bond Position : The Δ⁵ configuration in the target compound differs from progesterone’s Δ⁴ and Fluorometholone’s Δ¹,⁴ diene. This may alter receptor binding kinetics or substrate specificity.

Pharmacological and Metabolic Comparisons

Bioactivity
  • Antimicrobial Activity : this compound exhibited a higher quantitative value (46,100,000 ) in antimicrobial assays compared to podocarpic acid (14,100,000) or abacavir (21,700,000) . This suggests superior potency, though the exact mechanism remains unclear.
  • Anti-inflammatory Potential: In guinea pig models, its levels were modulated by Yiqi Jiemin Decoction, implicating a role in allergic rhinitis pathways.
Metabolism
  • Progesterone : Rapidly metabolized in animals to hydroxylated and conjugated forms, with residues concentrated in fatty tissues .
  • This compound : Fluorine atoms likely slow hepatic metabolism, extending half-life. Its detection in metabolomic studies indicates stability in biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoropregn-5-ene-3,20-dione
Reactant of Route 2
4,4-Difluoropregn-5-ene-3,20-dione

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